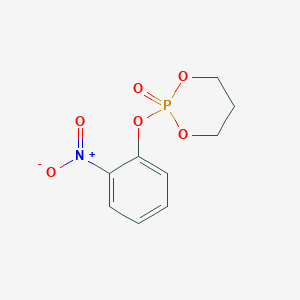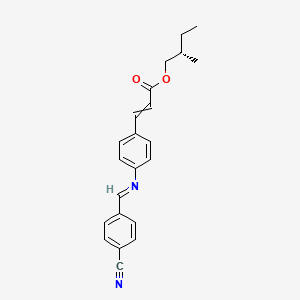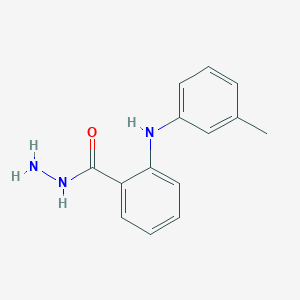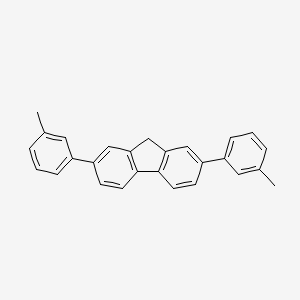
2,7-Bis(3-methylphenyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis(3-methylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by its unique structure, which includes two 3-methylphenyl groups attached to the 2 and 7 positions of the fluorene core. The presence of these methylphenyl groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(3-methylphenyl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and 3-methylbenzene (m-xylene) as the primary starting materials.
Friedel-Crafts Alkylation: The key step in the synthesis is the Friedel-Crafts alkylation reaction. In this reaction, fluorene undergoes alkylation with 3-methylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,7-Bis(3-methylphenyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
科学研究应用
2,7-Bis(3-methylphenyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties.
作用机制
The mechanism of action of 2,7-Bis(3-methylphenyl)-9H-fluorene depends on its specific application:
In Chemistry: The compound acts as a versatile intermediate, participating in various chemical reactions to form more complex structures.
In Biology and Medicine: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
2,7-Bis(3-methylphenyl)-4,9-di(3-toluidino)benzo[LMN][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: This compound shares a similar fluorene core but has additional functional groups that impart different properties.
2,7-Bis(diphenylphosphine oxide)-9-(9-phenylcarbazol-3-yl)-9-phenylfluorene: Another fluorene derivative with distinct functional groups used in OLEDs.
Uniqueness
2,7-Bis(3-methylphenyl)-9H-fluorene is unique due to the presence of two 3-methylphenyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other fluorene derivatives and contributes to its specific applications in research and industry.
属性
CAS 编号 |
31158-40-4 |
|---|---|
分子式 |
C27H22 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
2,7-bis(3-methylphenyl)-9H-fluorene |
InChI |
InChI=1S/C27H22/c1-18-5-3-7-20(13-18)22-9-11-26-24(15-22)17-25-16-23(10-12-27(25)26)21-8-4-6-19(2)14-21/h3-16H,17H2,1-2H3 |
InChI 键 |
WIHUOLBOVBOANV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C5=CC=CC(=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



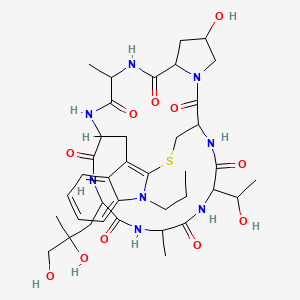

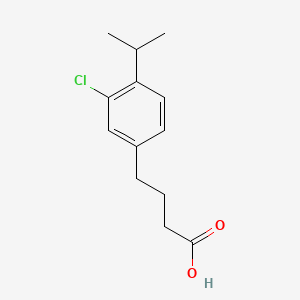

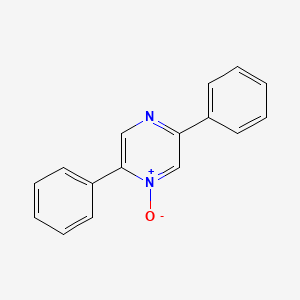

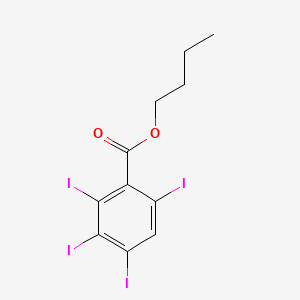

![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
